3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid is an organic compound with a complex structure that includes both aliphatic and aromatic components. This compound is characterized by the presence of a nitrophenyl group attached to a butanoic acid backbone, which is further substituted with two methyl groups at the 3-position. The molecular formula of this compound is C12H15NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3,3-dimethylbutanoic acid to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps such as recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 3,3-Dimethyl-4-(4-aminophenyl)butanoic acid.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Esterification: Methyl or ethyl esters of this compound.
Scientific Research Applications
3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutanoic acid: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
4-Nitrophenylbutanoic acid: Similar structure but without the dimethyl substitution, affecting its chemical properties and reactivity.
Uniqueness
3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
33209-64-2 |
---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3,3-dimethyl-4-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-12(2,8-11(14)15)7-9-3-5-10(6-4-9)13(16)17/h3-6H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
DJHDFMZFVVNZCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.